Ttbk1-IN-2 -

Ttbk1-IN-2

Catalog Number: EVT-15279441
CAS Number:
Molecular Formula: C18H13ClN4O
Molecular Weight: 336.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TTBK1-IN-2 is classified as a small molecule inhibitor specifically targeting tau-tubulin kinase 1. It is derived from a series of computationally designed compounds aimed at inhibiting the activity of TTBK1, which is primarily expressed in the brain and plays a crucial role in tau phosphorylation pathways . The development of TTBK1-IN-2 involved extensive structure-activity relationship studies to optimize its efficacy against TTBK1 without significant off-target effects on related kinases like TTBK2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of TTBK1-IN-2 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

  1. Formation of Key Intermediates: Utilizing microwave-assisted reactions to facilitate rapid synthesis and purification.
  2. Purification: High-performance liquid chromatography (HPLC) is employed to isolate the desired product from reaction mixtures, ensuring high purity levels necessary for biological testing.
  3. Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

The synthesis process emphasizes efficiency and reproducibility, crucial for developing compounds for further biological evaluation.

Molecular Structure Analysis

Structure and Data

TTBK1-IN-2 exhibits a complex molecular structure that allows it to effectively bind to the active site of tau-tubulin kinase 1. Its structural characteristics include:

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 318.36 g/mol
  • Key Functional Groups: The presence of amine and aromatic groups contributes to its binding affinity and specificity towards TTBK1.

Crystallographic studies have revealed detailed interactions between TTBK1-IN-2 and the enzyme's active site, providing insights into how modifications can enhance selectivity and potency against TTBK1 .

Chemical Reactions Analysis

Reactions and Technical Details

TTBK1-IN-2 primarily functions by inhibiting the phosphorylation activity of tau-tubulin kinase 1. The compound competes with ATP for binding at the active site, effectively blocking the phosphorylation of tau protein.

Key reactions include:

  • Inhibition of Phosphorylation: In vitro assays demonstrate that TTBK1-IN-2 significantly reduces the phosphorylation levels of tau protein substrates.
  • Selectivity Testing: Comparative studies against other kinases reveal that TTBK1-IN-2 maintains a favorable selectivity profile, minimizing off-target effects observed with other kinase inhibitors .
Mechanism of Action

Process and Data

The mechanism by which TTBK1-IN-2 exerts its inhibitory effects involves several key steps:

  1. Binding to Active Site: The compound binds competitively to the ATP-binding pocket of tau-tubulin kinase 1.
  2. Prevention of Phosphorylation: By occupying this site, it prevents ATP from binding, thereby inhibiting the phosphorylation of tau protein.
  3. Reduction in Pathological Tau Accumulation: This inhibition leads to decreased hyperphosphorylation of tau, which is critical in preventing tau aggregation associated with neurodegenerative diseases .

Experimental data support these mechanisms through both biochemical assays and cellular models demonstrating reduced phosphorylated tau levels upon treatment with TTBK1-IN-2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TTBK1-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: The compound remains stable under physiological conditions, making it suitable for in vivo studies.
  • Brain Penetration: Studies indicate good brain penetration in vivo, an essential characteristic for compounds targeting central nervous system disorders .

These properties are vital for assessing the compound's potential therapeutic applications.

Applications

Scientific Uses

TTBK1-IN-2 has several promising applications in scientific research:

  • Neurodegenerative Disease Research: It serves as a tool compound for studying the role of tau phosphorylation in Alzheimer's disease and related disorders.
  • Drug Development: As an inhibitor of tau-tubulin kinase 1, it provides a lead for developing new therapeutic agents aimed at modulating tau pathology.
  • Biochemical Assays: Utilized in various assays to evaluate kinase activity and screen for additional inhibitors targeting similar pathways .
Introduction to Ttbk1-IN-2 in Neurodegenerative Disease Research

Role of Tau-Tubulin Kinase 1 (TTBK1) in Tau and TDP-43 Pathologies

Tau-tubulin kinase 1 (TTBK1) is a neuron-specific serine/threonine/tyrosine kinase within the casein kinase 1 (CK1) superfamily, encoded on chromosome 6p21.1 and predominantly expressed in cortical, hippocampal, and entorhinal cortex neurons [4] [7]. Its catalytic domain shares 88% identity with TTBK2, enabling phosphorylation of key neurodegeneration-associated proteins:

  • Tau Protein: TTBK1 phosphorylates tau at pathological epitopes (Ser198, Ser199, Ser202, Thr205, Ser422), reducing microtubule affinity and promoting aggregation into neurofibrillary tangles (NFTs)—a hallmark of Alzheimer’s disease (AD) [1] [5].
  • TDP-43: TTBK1 directly phosphorylates TAR DNA-binding protein 43 (TDP-43) at Ser409/410, triggering cytoplasmic mislocalization and insoluble aggregation in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD) [2] [10].

TTBK1 is dysregulated in neurodegenerative conditions. Its overexpression correlates with increased tau phosphorylation in AD brains and co-localization with TDP-43 inclusions in ALS spinal cords [4] [7]. Transgenic mouse models expressing neuronal TTBK1 develop cerebellar degeneration with tau pathology, resembling human tauopathies [7] [10].

Table 1: Molecular Targets of TTBK1 in Neurodegenerative Pathologies

SubstratePhosphorylation SitesPathological ConsequenceAssociated Diseases
Tau proteinSer198, Ser199, Ser202, Ser422NFT formation, microtubule destabilizationAlzheimer’s disease, PSP, CBD
TDP-43Ser409/410Cytoplasmic aggregation, neuronal toxicityALS, FTLD-TDP, AD
TubulinUndeterminedMicrotubule disassemblyAD, ALS

Rationale for Targeting TTBK1 in Alzheimer’s Disease (AD) and Amyotrophic Lateral Sclerosis (ALS)

TTBK1 bridges multiple neurodegenerative pathways:

  • Tau-Centric Pathology: In AD, TTBK1 elevation precedes NFT formation. Phosphorylation at Ser422 generates conformational tau changes that accelerate paired helical filament assembly [1] [5]. Genetic variants in TTBK1 associate with late-onset AD susceptibility [4] [7].
  • TDP-43 Proteinopathies: Cytoplasmic TDP-43 aggregates in >95% of ALS cases exhibit TTBK1-mediated hyperphosphorylation. Kinase inhibition reduces aggregation and neurotoxicity in C. elegans and murine models [2] [8] [10].
  • Disease Propagation: In AD lymphoblasts, TTBK1/CK1 inhibitors (e.g., VNG1.47) restore nuclear TDP-43 localization and block cell-to-cell transmission of pathogenic TDP-43 via tunneling nanotubes (TNTs) [8].

The centrality of TTBK1 in phosphorylating both tau and TDP-43 positions it as a master regulator of protein aggregation across neurodegenerative conditions. Its brain-specific expression further enhances its therapeutic appeal by potentially minimizing peripheral side effects [5] [8].

Emergence of Ttbk1-IN-2 as a Selective Kinase Inhibitor

Ttbk1-IN-2 (compound 29; CAS 2765453-51-6) is a potent, brain-penetrant TTBK1 inhibitor developed to counteract tau and TDP-43 hyperphosphorylation. Its biochemical profile includes:

  • Potency: IC₅₀ of 0.24 µM against TTBK1 and 4.22 µM against TTBK2, demonstrating isoform selectivity [3].
  • Chemical Structure: Features an indolyl pyrimidinamine core (C₁₈H₁₃ClN₄O; MW 336.78) that occupies the ATP-binding pocket, forming hydrogen bonds with hinge residues Gln108 and Gln110 [3] [6].
  • Cellular Activity: Reduces phosphorylated TDP-43 (pS409/410) by >70% in neuronal cell lines and primary cultures [3] [8].

Compared to earlier inhibitors like AZ1, AZ2, or BGN18, Ttbk1-IN-2 exhibits superior brain-to-plasma ratios (2–3:1) in murine models, enabling robust target engagement in the CNS [3] [5]. In transgenic TDP-43 mice, it significantly decreases spinal cord phospho-TDP-43 levels, validating its in vivo efficacy [3].

Table 2: Comparison of TTBK1 Inhibitors in Development

InhibitorTTBK1 IC₅₀ (µM)TTBK2 IC₅₀ (µM)CNS PenetranceReported Effects
Ttbk1-IN-20.244.22High (B:P 2–3:1)↓ pTDP-43 in spinal cord
BGN180.0170.019Moderate↓ pTau in hypothermia models
AZ20.0050.007LowBiochemical potency only
VNG1.470.385.1HighRescues TDP-43 mislocalization

Table 3: Key Experimental Findings for Ttbk1-IN-2

Study ModelInterventionKey OutcomesSource
Transgenic TDP-43 mice10 mg/kg, 14 days>50% ↓ pTDP-43 in spinal cord; improved neuronal integrity [3]
AD patient lymphoblasts1 µM, 24 hr↓ Cytoplasmic TDP-43; ↑ nuclear localization; blocked TNT formation [8]
In vitro kinase assay0.1–10 µMDose-dependent inhibition of TDP-43 phosphorylation (IC₅₀ = 0.24 µM) [3]
Human iPSCs5 µM, 48 hrReduced primary cilia formation (TTBK2-dependent effect) [6]

Properties

Product Name

Ttbk1-IN-2

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C18H13ClN4O/c19-12-1-5-14(6-2-12)24-15-7-3-13(4-8-15)23-18-16-9-10-20-17(16)21-11-22-18/h1-11H,(H2,20,21,22,23)

InChI Key

RWRSKMSFZCQDMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CN3)OC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.